1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a benzyl group at the first position, a 3,4-dimethylphenyl group at the third position, and a formyl group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with 3,4-dimethylbenzaldehyde, followed by cyclization and subsequent formylation. One common method includes:
Condensation: Reacting benzylhydrazine with 3,4-dimethylbenzaldehyde in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: Treating the hydrazone with a cyclizing agent such as acetic anhydride to form the pyrazole ring.
Formylation: Introducing the formyl group at the fourth position using a formylating agent like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-nitro: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-9-17(10-15(14)2)19-18(13-22)12-21(20-19)11-16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCJKOJVNWOCFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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